Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Stereoselective Synthesis Conformational Analysis Medicinal Chemistry

Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 141352-62-7), systematically named cis-ethyl 3-(phenylmethoxy)cyclobutane-1-carboxylate, is a cyclobutane-based ester with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol. It features a strained four-membered cyclobutane ring substituted with a benzyloxy group at the 3-position and an ethyl ester moiety at the 1-position, existing as the cis-stereoisomer.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 141352-62-7
Cat. No. B181147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzyloxy)cyclobutanecarboxylate
CAS141352-62-7
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(C1)OCC2=CC=CC=C2
InChIInChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3
InChIKeyBOBSPEXKRNDFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 141352-62-7): A Cis-Configured Cyclobutane Building Block for Medicinal Chemistry Procurement


Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 141352-62-7), systematically named cis-ethyl 3-(phenylmethoxy)cyclobutane-1-carboxylate, is a cyclobutane-based ester with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It features a strained four-membered cyclobutane ring substituted with a benzyloxy group at the 3-position and an ethyl ester moiety at the 1-position, existing as the cis-stereoisomer . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where its rigid cyclobutane core imparts conformational constraint and serves as a scaffold for constructing bioactive molecules . The benzyloxy group acts as a protective moiety enabling selective deprotection strategies, while the ethyl ester provides a handle for further functionalization .

Why Ethyl 3-(benzyloxy)cyclobutanecarboxylate Cannot Be Interchanged with Generic Cyclobutane Analogs in Structure-Activity Relationship Studies


Substituting ethyl 3-(benzyloxy)cyclobutanecarboxylate with seemingly similar cyclobutane carboxylates (e.g., ethyl 3-hydroxycyclobutanecarboxylate, methyl 3-(benzyloxy)cyclobutanecarboxylate) fundamentally alters critical physicochemical and stereochemical properties that dictate downstream synthetic outcomes and biological performance . The cis-stereochemistry, unique among this scaffold, imposes specific spatial orientation of the benzyloxy and ester groups, directly impacting molecular recognition events in target binding and the course of stereoselective transformations [1]. Furthermore, the benzyloxy substituent substantially increases lipophilicity (calculated LogP ~2.54) compared to hydroxyl analogs, influencing membrane permeability and solubility profiles in biological assays . Generic substitution without consideration of these parameters risks introducing uncontrolled variables in SAR studies, potentially leading to false-negative results or irreproducible synthetic pathways .

Quantitative Differentiation Evidence: Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 141352-62-7) Versus Structural Analogs


Stereochemical Differentiation: Cis-Configuration Defines Unique 3D Pharmacophore Geometry

Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 141352-62-7) is specifically the cis-isomer, a stereochemical feature that fundamentally distinguishes it from the trans-isomer (CAS 141352-63-8) and from non-stereochemically defined mixtures . The cis-configuration places the benzyloxy and ethyl ester groups on the same face of the cyclobutane ring, creating a distinct spatial arrangement that influences molecular recognition and downstream reactivity . In contrast, the trans-isomer or isomeric mixtures (common in early synthetic routes [1]) present altered pharmacophore geometries that can drastically affect target binding and synthetic outcomes.

Stereoselective Synthesis Conformational Analysis Medicinal Chemistry

Lipophilicity Benchmark: LogP 2.54 Drives Enhanced Membrane Permeability Relative to Hydroxyl Analogs

The calculated LogP for ethyl 3-(benzyloxy)cyclobutanecarboxylate is 2.54 , placing it in an optimal lipophilicity range for passive membrane diffusion in drug discovery. This represents a substantial increase in hydrophobicity compared to the corresponding hydroxyl analog, ethyl 3-hydroxycyclobutanecarboxylate (calculated LogP ~0.2-0.5) , and the unsubstituted ethyl cyclobutanecarboxylate (LogP ~1.35) [1]. This 1-2 log unit difference translates to approximately a 10- to 100-fold increase in octanol-water partition coefficient, directly impacting the compound's ability to cross lipid bilayers and access intracellular targets.

Lipophilicity ADME Physicochemical Profiling

Synthetic Versatility: Benzyl Ether as Orthogonal Protecting Group Enables Selective Deprotection

The benzyloxy group in ethyl 3-(benzyloxy)cyclobutanecarboxylate functions as an orthogonal protecting group for the corresponding 3-hydroxycyclobutanecarboxylate scaffold . It can be selectively cleaved via hydrogenolysis using a palladium catalyst to yield ethyl 3-hydroxycyclobutanecarboxylate , a transformation that is orthogonal to base- or acid-labile protecting groups elsewhere in complex synthetic sequences. In contrast, analogs such as methyl 3-(benzyloxy)cyclobutanecarboxylate or ethyl cyclobutanecarboxylate lack either the orthogonal protecting group handle or the hydroxyl precursor altogether, limiting their utility in multi-step synthetic planning .

Protecting Group Strategy Synthetic Methodology Orthogonal Deprotection

GHS Hazard Profile: Quantifiable Acute Toxicity Alerts Dictate Handling Requirements

Ethyl 3-(benzyloxy)cyclobutanecarboxylate is classified under the Globally Harmonized System (GHS) with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This contrasts with simpler cyclobutane carboxylates such as ethyl cyclobutanecarboxylate (CAS 14924-53-9), which carries only mild irritant warnings (H315, H319) . The presence of the benzyloxy group introduces additional acute oral toxicity potential that mandates enhanced personal protective equipment and controlled handling procedures in laboratory and pilot-scale settings.

Safety Assessment GHS Classification Occupational Health

Cyclobutane Ring Conformational Constraint: Quantified sp3 Character and Metabolic Stability Advantages

The cyclobutane core of ethyl 3-(benzyloxy)cyclobutanecarboxylate imparts conformational rigidity and increased sp3 character (Fsp3 ≈ 0.61 for cyclobutane-containing scaffolds) compared to aromatic or acyclic analogs [1]. Literature reviews demonstrate that cyclobutane-containing drug candidates exhibit improved metabolic stability by replacing metabolically labile alkenes, preventing cis/trans isomerization, and reducing planarity, which enhances aqueous solubility . While direct comparative data for this specific compound are not available, class-level analysis indicates that cyclobutane rings in small-molecule drug candidates contribute to favorable ADME properties and have been employed in nine FDA-approved drugs across oncology, neurology, and infectious disease indications .

Conformational Restriction Metabolic Stability Drug Design

Commercial Availability: Defined Purity Tiers and Supplier Options for Research-Scale Procurement

Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 141352-62-7) is commercially available from multiple suppliers with defined purity tiers: ≥95% (standard research grade) , 98% (NLT specification, suitable for advanced intermediates) , and 95%+ with batch-specific analytical certificates including NMR and HPLC . This contrasts with closely related analogs such as ethyl trans-3-(benzyloxy)cyclobutanecarboxylate (CAS 141352-63-8), which is less widely stocked and often requires custom synthesis . The availability of the cis-isomer in multiple purity grades supports both exploratory synthesis (95%) and more stringent applications such as SAR studies or scale-up (98%).

Procurement Purity Specifications Supplier Comparison

Optimal Research and Industrial Application Scenarios for Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 141352-62-7)


Stereoselective Synthesis of Conformationally Constrained Drug Candidates

Utilize the cis-configured ethyl 3-(benzyloxy)cyclobutanecarboxylate as a chiral building block to introduce defined stereochemistry into lead compounds [1]. The cis-orientation of the benzyloxy and ester groups provides a rigid 3D scaffold that can be exploited to orient key pharmacophores for optimal target engagement . This scenario is particularly valuable in CNS drug discovery and kinase inhibitor programs where conformational constraint enhances selectivity and potency.

Orthogonal Protection Strategy for Hydroxyl-Containing Intermediates

Employ the benzyloxy group as an orthogonal protecting group in multi-step synthetic sequences [1]. The benzyl ether can be selectively cleaved via hydrogenolysis without affecting acid- or base-sensitive functionalities elsewhere in the molecule . This enables sequential deprotection strategies essential for complex natural product synthesis and the construction of densely functionalized cyclobutane-containing APIs.

Physicochemical Property Optimization in Lead Series

Incorporate the cyclobutane scaffold to increase Fsp3 character and improve metabolic stability in lead optimization campaigns [1]. The measured LogP of ~2.54 places this compound in a favorable range for CNS penetration, while the rigid ring reduces susceptibility to oxidative metabolism compared to flexible alkyl chains . This scenario applies to programs targeting intracellular enzymes or receptors where balanced lipophilicity and metabolic resilience are critical.

Analytical Reference Standard for Stereochemical Purity Assessment

Use authenticated cis-ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 141352-62-7) as a reference standard to validate the stereochemical purity of synthetic batches via chiral HPLC or NMR [1]. The distinct spectroscopic signature of the cis-isomer enables unambiguous identification and quantification of isomeric impurities that could compromise downstream biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.